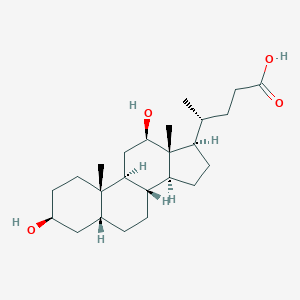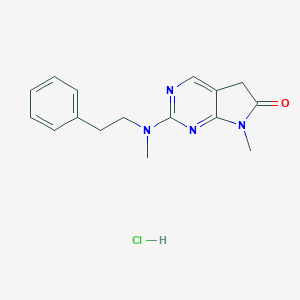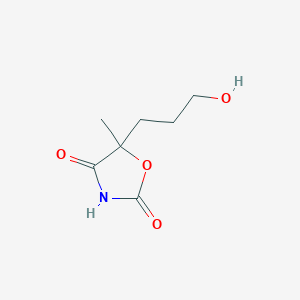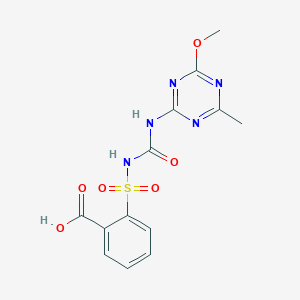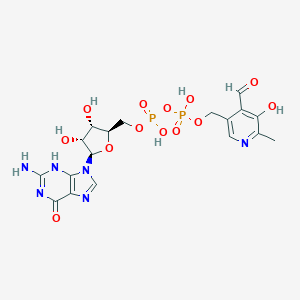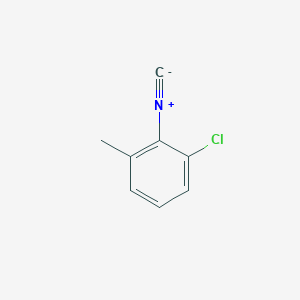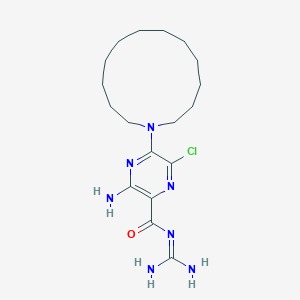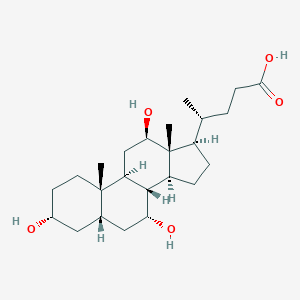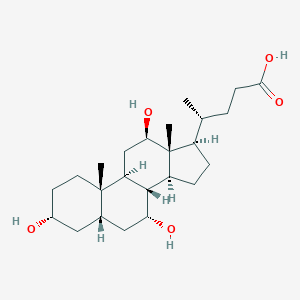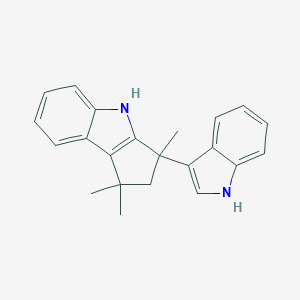![molecular formula C18H26O4 B056401 (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol CAS No. 352276-28-9](/img/structure/B56401.png)
(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
Overview
Description
- The chemical formula for Latanoprost Lactol is C18H26O4 with a molecular weight of 306.4 g/mol .
- It can be converted to the free acid form of latanoprost through a Wittig reaction using commercially available reagents.
Latanoprost Lactol: is an intermediate in the synthesis of latanoprost , an F-series prostaglandin analog approved for use as an ocular hypotensive drug.
Mechanism of Action
Target of Action
Latanoprost Lactol, also known as Latanoprost, is primarily targeted towards the reduction of elevated intraocular pressure (IOP) . It is used in patients diagnosed with open-angle glaucoma or ocular hypertension .
Mode of Action
Latanoprost is a prodrug analog of prostaglandin F2 alpha . It works by increasing the outflow of aqueous fluid from the eyes through the uveoscleral tract . This action helps in reducing the intraocular pressure.
Biochemical Pathways
The biochemical pathway of Latanoprost involves its conversion from a prodrug to an active drug. The active drug then interacts with the prostaglandin F2 alpha receptors, leading to an increase in the outflow of aqueous humor, thereby reducing intraocular pressure .
Pharmacokinetics
Latanoprost exhibits a rapid onset of action, usually within 3-4 hours . It has an elimination half-life of 17 minutes in plasma . The drug’s effects last for up to 24 hours , and it is mainly excreted via the kidneys .
Result of Action
The primary result of Latanoprost’s action is the reduction of intraocular pressure . This is achieved by increasing the outflow of aqueous fluid from the eyes . In patients with ocular hypertension or open-angle glaucoma, treatment with Latanoprost has been shown to reduce IOP levels by 22 to 39% over 1 to 12 months’ treatment .
Action Environment
The efficacy and stability of Latanoprost can be influenced by environmental factors. For instance, Latanoprost exhibits thermal and solar instability . The concentration of Latanoprost stored at 50 °C will decrease by 10% every 8.25 days. When stored at 70 °C, the concentration will decrease by 10% every 1.32 days. Ultraviolet light, for example in sunlight, causes rapid degradation of Latanoprost .
Preparation Methods
Synthetic Routes: Latanoprost Lactol is synthesized as part of the overall latanoprost synthesis.
Reaction Conditions: Specific synthetic conditions may vary, but the overall process involves several steps, including cyclization and functional group transformations.
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactions Undergone: Latanoprost Lactol can participate in various reactions, including cyclization, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The main product is the free acid of latanoprost, which retains the pharmacological activity.
Scientific Research Applications
Chemistry: Latanoprost Lactol’s synthetic pathway contributes to the understanding of prostaglandin analogs.
Biology: Research on latanoprost and its intermediates informs ocular pharmacology and physiology.
Medicine: Latanoprost is used clinically to reduce intraocular pressure in glaucoma patients.
Industry: The pharmaceutical industry benefits from knowledge of latanoprost synthesis.
Comparison with Similar Compounds
Uniqueness: Latanoprost Lactol’s role as an intermediate sets it apart.
Similar Compounds: Other prostaglandin analogs include , , and .
Properties
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-21H,6-11H2/t13-,14+,15+,16+,17-,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZBWVDSHTXLT-ODHFDHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C2CCC(CCC3=CC=CC=C3)O)O)OC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(C2)O)CC[C@H](CCC3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439754 | |
| Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352276-28-9 | |
| Record name | (3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6, 6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research paper focuses on a novel synthesis method for Latanoprost, highlighting the importance of Latanoprost Lactol as a key intermediate. Could you elaborate on the role of Latanoprost Lactol in this synthesis and its significance in achieving the desired final product?
A1: Latanoprost Lactol plays a crucial role in the synthesis of Latanoprost as a vital intermediate. The research paper describes a ten-step synthesis where Latanoprost Lactol is obtained by reducing a lactone precursor using Diisobutylaluminum Hydride (DIBAL) at -78°C []. This specific reduction step is critical for transforming the lactone functionality into the lactol present in Latanoprost Lactol.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


